3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, a fluorophenyl group, and a tetrahydrothiophenyl-piperidinyl moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Piperidinyl Moiety: The piperidinyl group is attached through a reductive amination reaction, where the piperidine derivative reacts with an aldehyde or ketone intermediate.
Final Coupling: The final step involves coupling the tetrahydrothiophenyl group to the piperidinyl moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used in fluorescence-based assays to monitor binding events.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with proteins by binding to active sites or allosteric sites, thereby modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions, while the pyrazole core could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to its analogs, 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4OS/c1-25-20(12-19(24-25)16-2-4-17(22)5-3-16)21(27)23-13-15-6-9-26(10-7-15)18-8-11-28-14-18/h2-5,12,15,18H,6-11,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRDRNNBRAXUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.